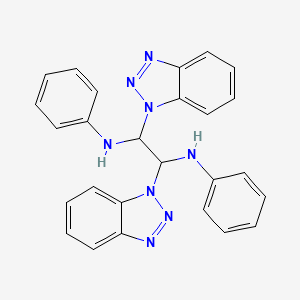
1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane, also known as BBEE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in a variety of fields. BBEE is a bis-benzotriazole compound that has two anilino groups attached to the central ethane unit. This compound has unique properties that make it useful in various applications, including as a corrosion inhibitor, UV stabilizer, and fluorescent dye.
作用機序
1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane works by absorbing UV radiation and dissipating the energy through a series of electronic transitions. The absorption spectrum of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane shows a peak at around 310 nm, which corresponds to the absorption of UV radiation. Once 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane absorbs UV radiation, it undergoes a series of electronic transitions that result in the dissipation of energy as heat. This process prevents the UV radiation from causing damage to the material or biomolecule.
Biochemical and Physiological Effects
1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane has been shown to have low toxicity and is not mutagenic or carcinogenic. However, there is limited information available on the biochemical and physiological effects of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane. Further studies are needed to determine the potential effects of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane on human health and the environment.
実験室実験の利点と制限
One of the advantages of using 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane in lab experiments is its ability to absorb UV radiation and prevent degradation of the material or biomolecule. This property makes 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane useful in a variety of applications, including as a fluorescent dye for labeling proteins and other biomolecules. However, one of the limitations of using 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane is its high cost compared to other UV stabilizers and fluorescent dyes.
将来の方向性
There are several future directions for the research and development of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane. One direction is to optimize the synthesis method to improve the yield and reduce the cost of production. Another direction is to study the potential applications of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane in medicine, such as in drug delivery systems or as a fluorescent probe for imaging biological tissues. Additionally, further studies are needed to determine the potential effects of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane on human health and the environment.
合成法
The synthesis of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane involves a multi-step process that starts with the reaction of 1H-benzotriazole with aniline to form 1-phenyl-1H-benzotriazole. This intermediate product is then reacted with 1,2-dibromoethane in the presence of a palladium catalyst to form 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane. The yield of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane can be improved by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants.
科学的研究の応用
1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane has been extensively studied for its potential applications in various fields, including material science, chemistry, and biology. In material science, 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane has been used as a corrosion inhibitor for metals and alloys due to its ability to form a protective layer on the surface of the metal. In chemistry, 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane has been used as a UV stabilizer for polymers and plastics due to its ability to absorb UV radiation and prevent degradation of the material. In biology, 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane has been studied for its potential as a fluorescent dye for labeling proteins and other biomolecules.
特性
IUPAC Name |
1,2-bis(benzotriazol-1-yl)-N,N'-diphenylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N8/c1-3-11-19(12-4-1)27-25(33-23-17-9-7-15-21(23)29-31-33)26(28-20-13-5-2-6-14-20)34-24-18-10-8-16-22(24)30-32-34/h1-18,25-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMPCBCDSGWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C(NC2=CC=CC=C2)N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2621108.png)
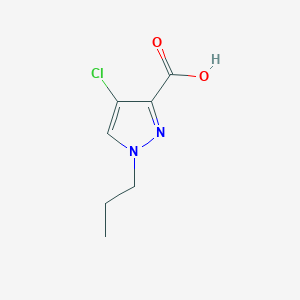
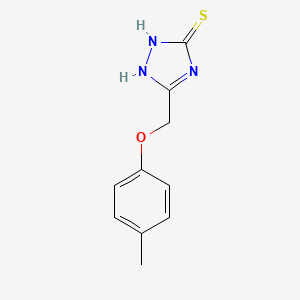

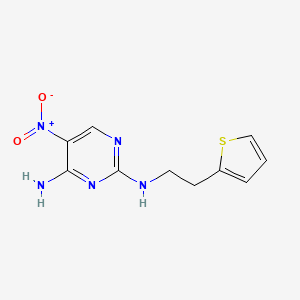
![2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2621116.png)

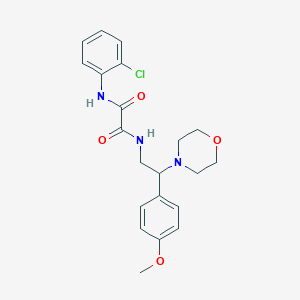
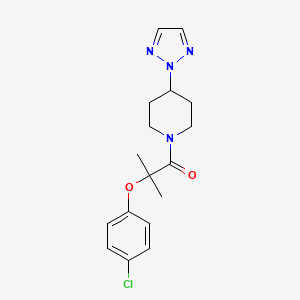
![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2621123.png)
![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2621124.png)

![4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde](/img/structure/B2621126.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2621127.png)